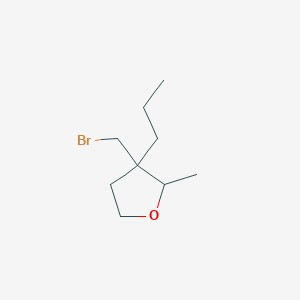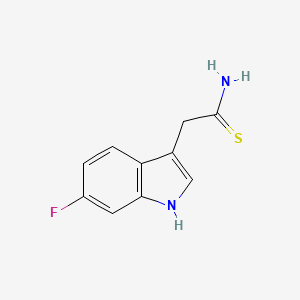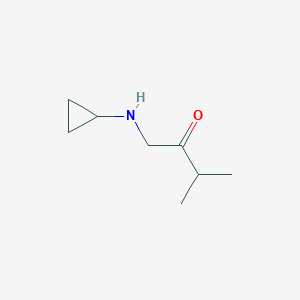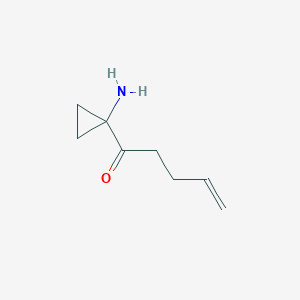
3-(2-Aminoethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring with an aminoethyl group and a hydroxyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the aminoethyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amino alcohol, cyclization can be achieved using reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of catalytic processes and continuous flow reactors to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups to the aminoethyl moiety.
Applications De Recherche Scientifique
3-(2-Aminoethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but without the aminoethyl and hydroxyl groups.
Prolinol: Contains a pyrrolidine ring with a hydroxyl group but lacks the aminoethyl group.
Pyrrolidinone: Features a carbonyl group in place of the hydroxyl group.
Uniqueness
3-(2-Aminoethyl)pyrrolidin-3-ol is unique due to the presence of both the aminoethyl and hydroxyl groups, which provide it with distinct chemical and biological properties. These functional groups enable a wider range of interactions and reactions compared to its simpler analogs .
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
3-(2-aminoethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c7-3-1-6(9)2-4-8-5-6/h8-9H,1-5,7H2 |
Clé InChI |
QJYLTCVQBNGGBI-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)





![2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)

![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)

![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)

